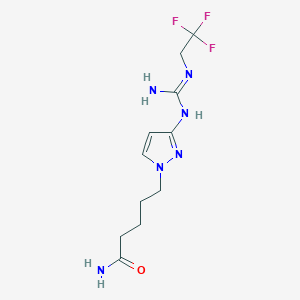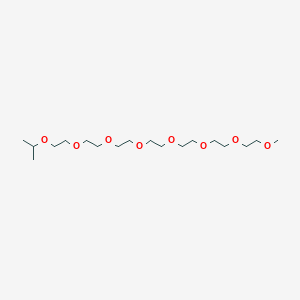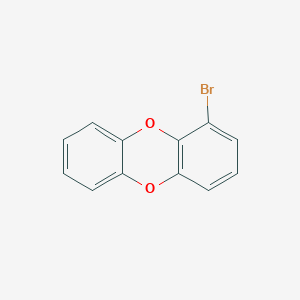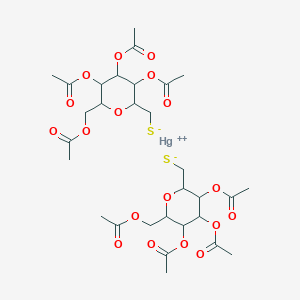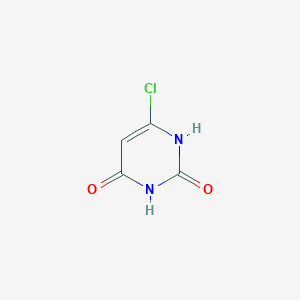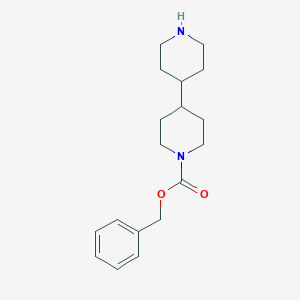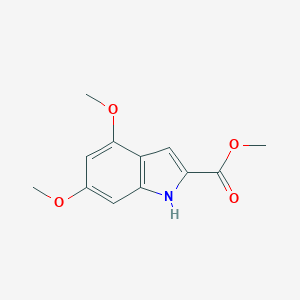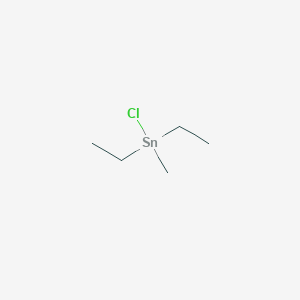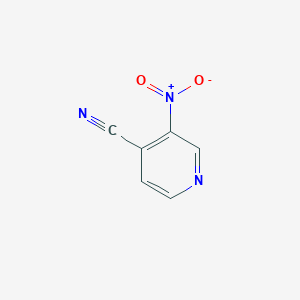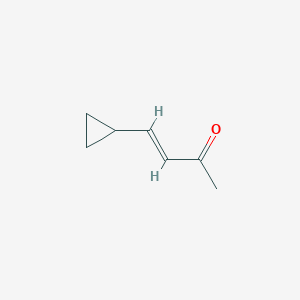
(E)-4-cyclopropylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-cyclopropylbut-3-en-2-one is a cyclic organic compound that belongs to the family of cyclopropyl ketones. It is a colorless liquid with a distinct odor and is widely used in various scientific research applications.
Mechanism Of Action
The mechanism of action of (E)-4-cyclopropylbut-3-en-2-one is not fully understood. However, it is believed to act as a Michael acceptor and undergo nucleophilic addition reactions with various nucleophiles, including amines, thiols, and alcohols.
Biochemical And Physiological Effects
(E)-4-cyclopropylbut-3-en-2-one has been shown to have various biochemical and physiological effects. It has been reported to exhibit antifungal, antibacterial, and antitumor activities. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Advantages And Limitations For Lab Experiments
(E)-4-cyclopropylbut-3-en-2-one has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It is also stable under normal laboratory conditions. However, it has some limitations, including its toxicity and potential health hazards. It should be handled with care and used in a well-ventilated area.
Future Directions
For its use include the development of new synthetic methodologies and investigation of its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (E)-4-cyclopropylbut-3-en-2-one involves the reaction of cyclopropylmethyl bromide with magnesium in the presence of diethyl ether. The resulting compound is then treated with ethyl propiolate to produce (E)-4-cyclopropylbut-3-en-2-one.
Scientific Research Applications
(E)-4-cyclopropylbut-3-en-2-one is widely used in scientific research applications, particularly in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of chiral auxiliaries and ligands.
properties
CAS RN |
105891-18-7 |
|---|---|
Product Name |
(E)-4-cyclopropylbut-3-en-2-one |
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(E)-4-cyclopropylbut-3-en-2-one |
InChI |
InChI=1S/C7H10O/c1-6(8)2-3-7-4-5-7/h2-3,7H,4-5H2,1H3/b3-2+ |
InChI Key |
AKBUQKWXWWDVNF-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1CC1 |
SMILES |
CC(=O)C=CC1CC1 |
Canonical SMILES |
CC(=O)C=CC1CC1 |
synonyms |
3-Buten-2-one, 4-cyclopropyl-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



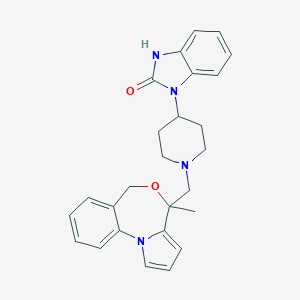
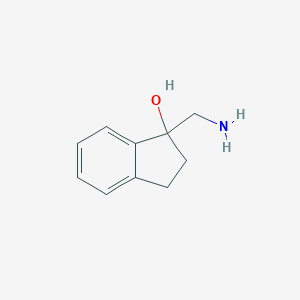
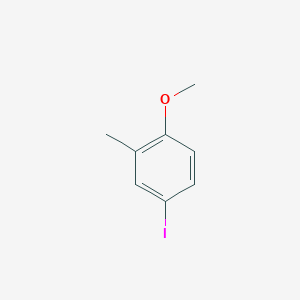
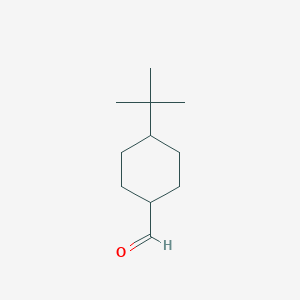
![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)
